molecular formula C18H14F2N2OS B2649497 4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide CAS No. 895781-27-8

4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide

Cat. No.: B2649497
CAS No.: 895781-27-8
M. Wt: 344.38
InChI Key: FVSSMGMAIRBRIK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide” are not available in the sources I found .

Scientific Research Applications

Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate as a Novel Antianxiety Agent

This study introduces a compound synthesized as a central benzodiazepine receptor ligand, displaying high affinity for bovine and human CBRs. The compound showcased partial agonist profile in vitro and demonstrated activity in various animal models of anxiety without typical benzodiazepine side effects. This suggests the potential of fluoro-substituted compounds in developing anxiety treatments with reduced side effects (Anzini et al., 2008).

Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds were designed and synthesized, targeting the Mycobacterium tuberculosis DNA gyrase B subunit. Among these, a compound demonstrated promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling assay. This research underscores the potential of fluoro-substituted compounds as antituberculosis agents (Jeankumar et al., 2013).

Serotonin 1A Receptors in Alzheimer's Disease

A study used a fluorine-substituted molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients. The findings highlight the potential of fluorine-substituted compounds in developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Research on fluorinated derivatives of WAY 100635 for PET imaging of 5-HT1A receptors in the brain suggests the utility of fluorine in enhancing imaging agent properties for neurological applications (Lang et al., 1999).

Synthesis of Novel Substituted-Benzothiazole-2,4-Dicarboxamides with Anticancer Activity

This study describes the synthesis and anticancer evaluation of a series of substituted benzothiazole compounds, demonstrating the potential of fluorine-containing benzothiazoles in cancer treatment (Gaikwad et al., 2019).

Properties

IUPAC Name

4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSMGMAIRBRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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